molecular formula C16H17N3O2 B13720382 4-(4-Aminophenoxy)-N-cyclobutylpicolinamide

4-(4-Aminophenoxy)-N-cyclobutylpicolinamide

Katalognummer: B13720382
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: SWTACGRBERBNAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Aminophenoxy)-N-cyclobutylpicolinamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an aminophenoxy group attached to a cyclobutyl-substituted picolinamide, which imparts distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenoxy)-N-cyclobutylpicolinamide typically involves the reaction of 4-aminophenol with cyclobutyl-substituted picolinic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Aminophenoxy)-N-cyclobutylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The aminophenoxy group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenoxy group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminophenoxy group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the aminophenoxy position .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 4-(4-Aminophenoxy)-N-cyclobutylpicolinamide exerts its effects involves interactions with specific molecular targets. In anticancer research, the compound has been shown to inhibit certain kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival. Molecular docking studies suggest that the compound forms key hydrogen bonds with amino acids in the active site of the target proteins, stabilizing the inhibitor-protein complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Aminophenoxy)pyridinamide: Similar in structure but with a pyridine ring instead of a picolinamide.

    4-(4-Aminophenoxy)-2,6-dimethylaniline: Features a dimethyl-substituted aniline group.

    4-Aminobiphenyl: Contains a biphenyl structure with an amino group.

Uniqueness

4-(4-Aminophenoxy)-N-cyclobutylpicolinamide is unique due to its cyclobutyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .

Eigenschaften

Molekularformel

C16H17N3O2

Molekulargewicht

283.32 g/mol

IUPAC-Name

4-(4-aminophenoxy)-N-cyclobutylpyridine-2-carboxamide

InChI

InChI=1S/C16H17N3O2/c17-11-4-6-13(7-5-11)21-14-8-9-18-15(10-14)16(20)19-12-2-1-3-12/h4-10,12H,1-3,17H2,(H,19,20)

InChI-Schlüssel

SWTACGRBERBNAN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)NC(=O)C2=NC=CC(=C2)OC3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.